molecular formula C4H7NaO4 B043044 Sodium 2-(2-hydroxyethoxy)acetate CAS No. 142047-97-0

Sodium 2-(2-hydroxyethoxy)acetate

Cat. No. B043044
CAS RN: 142047-97-0
M. Wt: 142.09 g/mol
InChI Key: CEAQLKGSEMCNNR-UHFFFAOYSA-M
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Description

Sodium 2-(2-hydroxyethoxy)acetate (also known as sodium 2-hydroxy-ethylacetate, sodium 2-hydroxyethoxyacetate, and sodium 2-hydroxyethanoate) is an organic compound with the chemical formula C2H5O3Na. It is a colorless, odorless, and water-soluble compound that is used in many scientific applications, such as synthesis, research, and laboratory experiments. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for sodium 2-(2-hydroxyethoxy)acetate.

Scientific Research Applications

Biomedical Applications: Hydrogel Formation

Sodium 2-(2-hydroxyethoxy)acetate plays a role in the formation of hydrogels, which are networks of crosslinked polymers capable of retaining large amounts of water. These hydrogels have applications in tissue culture, drug delivery, tissue engineering, and implantation . The compound’s properties contribute to the swellability, biodegradability, and biocompatibility of hydrogels, making it valuable in modern biomedicine.

Photopolymerization Processes

In the field of photopolymerization, Sodium 2-(2-hydroxyethoxy)acetate is used as a water-soluble photoinitiator. It’s particularly important in biomedical applications for the production of 3D hydrogel structures, encapsulation of cells, and drug delivery systems due to its high water solubility and low cytotoxicity .

Environmental Science: Waste Treatment

Sodium 2-(2-hydroxyethoxy)acetate can be involved in catalytic ozonation processes for the degradation of contaminants. It has been studied in the context of sodium acetate degradation, which is a challenging compound to decompose directly with ozone . This application is crucial for environmental remediation and waste treatment technologies.

Materials Science: Polymer Synthesis

In materials science, this compound is utilized in the synthesis of polymers, particularly in the creation of controlled release systems. It’s used in the preparation of hydrogels based on 2-hydroxyl ethyl methacrylate (HEMA), which are investigated for their drug release behavior .

Analytical Chemistry: Chromatography and Spectroscopy

Sodium 2-(2-hydroxyethoxy)acetate is used in analytical chemistry for various chromatographic and spectroscopic methods, including NMR, HPLC, LC-MS, and UPLC. It’s essential for the analysis and quality control of pharmaceuticals and other chemical compounds .

Pharmacology: Drug Formulation

In pharmacology, carboxylic acid counterions like Sodium 2-(2-hydroxyethoxy)acetate are used to improve the biopharmaceutical properties of drugs. They are involved in the formation of pharmaceutical salts, which can enhance solubility, stability, and bioavailability .

Mechanism of Action

Target of Action

Sodium 2-(2-hydroxyethoxy)acetate is an organic compound The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It’s known that it can interact with water due to its solubility , but the exact interactions with its targets and the resulting changes are not clearly defined

Biochemical Pathways

It’s known that the compound can interact with water , but the downstream effects of this interaction on various biochemical pathways are not well-understood

Pharmacokinetics

It’s known that the compound is soluble in water at room temperature

Result of Action

It’s known that the compound can interact with water , but the specific molecular and cellular effects of this interaction are not clearly defined

Action Environment

Sodium 2-(2-hydroxyethoxy)acetate is soluble in water at room temperature, can absorb moisture, and gradually decomposes in air . It is stable under acidic conditions but decomposes under alkaline conditions . These properties suggest that environmental factors such as pH, temperature, and humidity can influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

sodium;2-(2-hydroxyethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4.Na/c5-1-2-8-3-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAQLKGSEMCNNR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-(2-hydroxyethoxy)acetate

CAS RN

142047-97-0
Record name sodium 2-(2-hydroxyethoxy)acetate
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